Cas no 955966-48-0 (1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole)
![1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole structure](https://www.kuujia.com/scimg/cas/955966-48-0x500.png)
1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 4T-0346
- 955966-48-0
- {3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone
- [3-[4-(benzimidazol-1-yl)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone
- AKOS005093456
- 1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole
- (3-[4-(1H-1,3-BENZIMIDAZOL-1-YL)PHENYL]-1H-PYRAZOL-1-YL)(4-CHLOROPHENYL)METHANONE
- Methanone, [3-[4-(1H-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl](4-chlorophenyl)-
-
- Inchi: 1S/C23H15ClN4O/c24-18-9-5-17(6-10-18)23(29)28-14-13-20(26-28)16-7-11-19(12-8-16)27-15-25-21-3-1-2-4-22(21)27/h1-15H
- InChI Key: POVVSJHZOILYKX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(N1C=CC(C2C=CC(=CC=2)N2C=NC3C=CC=CC2=3)=N1)=O
Computed Properties
- Exact Mass: 398.0934388g/mol
- Monoisotopic Mass: 398.0934388g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 29
- Rotatable Bond Count: 3
- Complexity: 573
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 52.7Ų
1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614514-2mg |
(3-(4-(1H-benzo[d]imidazol-1-yl)phenyl)-1H-pyrazol-1-yl)(4-chlorophenyl)methanone |
955966-48-0 | 98% | 2mg |
¥536.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614514-5mg |
(3-(4-(1H-benzo[d]imidazol-1-yl)phenyl)-1H-pyrazol-1-yl)(4-chlorophenyl)methanone |
955966-48-0 | 98% | 5mg |
¥573.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614514-1mg |
(3-(4-(1H-benzo[d]imidazol-1-yl)phenyl)-1H-pyrazol-1-yl)(4-chlorophenyl)methanone |
955966-48-0 | 98% | 1mg |
¥428.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614514-10mg |
(3-(4-(1H-benzo[d]imidazol-1-yl)phenyl)-1H-pyrazol-1-yl)(4-chlorophenyl)methanone |
955966-48-0 | 98% | 10mg |
¥800.00 | 2024-04-24 |
1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole Related Literature
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
Additional information on 1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole
Introduction to 1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole (CAS No. 955966-48-0)
1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole, identified by its CAS number 955966-48-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzodiazole class, which is well-documented for its pharmacological properties, particularly in the modulation of central nervous system activity. The structural composition of this molecule incorporates several key functional groups, including a chlorobenzoyl moiety and a pyrazole ring, which contribute to its unique chemical and biological profile.
The benzodiazole core is a well-studied scaffold in drug development, known for its ability to interact with benzodiazepine receptors. These interactions are pivotal in the therapeutic effects observed in drugs used for anxiety reduction, muscle relaxation, and seizure control. The presence of the 4-chlorobenzoyl substituent in 1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole introduces additional electronic properties that can influence both the reactivity and biological activity of the molecule. This substitution pattern is often explored in medicinal chemistry to enhance binding affinity or modulate side effects.
The pyrazole ring at the 3-position of the benzene ring in this compound adds another layer of complexity. Pyrazoles are versatile heterocycles that have been widely investigated for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The integration of the pyrazole moiety into the benzodiazole framework suggests potential synergistic effects between these two structural components. Such combinations are frequently pursued in drug design to achieve multiple therapeutic targets simultaneously.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole with biological targets. These studies have highlighted the potential of this compound as a lead candidate for further pharmacological development. Specifically, computational analyses have suggested that the chlorobenzoyl group may play a critical role in stabilizing interactions with specific protein receptors, while the pyrazole ring contributes to additional binding pockets.
In vitro studies have begun to explore the pharmacological profile of CAS No. 955966-48-0. Initial findings indicate that this compound exhibits moderate affinity for certain benzodiazepine receptor subtypes, suggesting potential therapeutic applications similar to traditional benzodiazepines but with distinct pharmacokinetic profiles. The 4-chlorobenzoyl substituent appears to modulate receptor binding affinity, possibly enhancing selectivity or reducing off-target effects. Additionally, preliminary toxicity assays have shown that this compound demonstrates acceptable safety margins at relevant concentrations.
The synthesis of 1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted pyrazoles and phenyl derivatives, followed by functional group transformations such as chlorination and acylation. Advances in synthetic methodologies have enabled more efficient production routes for complex molecules like this one, reducing costs and improving scalability for future research and development.
One of the most promising areas of investigation for CAS No. 955966-48-0 is its potential as an intermediate in the development of novel therapeutics. Researchers are exploring its utility as a building block for more complex molecules designed to target neurological disorders or other diseases associated with benzodiazole receptor modulation. The structural flexibility offered by the combination of a benzodiazole core with a pyrazole ring provides numerous opportunities for derivatization and optimization.
The role of computational tools in drug discovery has been instrumental in advancing projects like this one. Machine learning models trained on large datasets of bioactive compounds have been used to predict novel analogs of 1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole with enhanced pharmacological properties. These models can identify structural features that correlate with improved efficacy or reduced toxicity, guiding experimental efforts toward high-value candidates.
Future directions for research on CAS No. 955966-48-0 include exploring its interactions with additional biological targets beyond traditional benzodiazepine receptors. The unique structural features present in this compound may enable it to interact with other proteins or enzymes involved in disease pathways, opening up new therapeutic possibilities. Additionally, studies focusing on its metabolic stability and pharmacokinetic behavior will be crucial for evaluating its potential as a drug candidate.
In conclusion, 1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole (CAS No. 955966-48-0) represents an intriguing compound with significant potential in pharmaceutical research and development. Its unique structural features—combining a benzodiazole core with a pyrazole ring and a chlorobenzoyl substituent—make it a valuable candidate for further exploration as both a lead compound and an intermediate for novel therapeutics.
955966-48-0 (1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole) Related Products
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)




